molecular formula C2H5IO B1213209 2-Iodoethanol CAS No. 624-76-0

2-Iodoethanol

Cat. No.: B1213209
CAS No.: 624-76-0
M. Wt: 171.96 g/mol
InChI Key: QSECPQCFCWVBKM-UHFFFAOYSA-N
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Description

2-Iodoethanol, also known as ethylene iodohydrin, is an organic compound with the molecular formula C2H5IO. It is a colorless to pale yellow liquid with a distinctive odor. This compound is soluble in water and many organic solvents, making it versatile for various applications.

Mechanism of Action

Target of Action

2-Iodoethanol, also known as Ethylene iodohydrin , is an organic compound The primary targets of this compound are not well-documented in the literature

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, half-life, metabolism, and excretion rates remain unknown. Further pharmacokinetic studies are needed to understand these properties and their impact on the compound’s bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Iodoethanol can be synthesized through the reaction of 2-chloroethanol with hydrogen iodide. The reaction typically occurs under reflux conditions, where 2-chloroethanol is treated with an excess of hydrogen iodide to replace the chlorine atom with an iodine atom, forming this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the same reaction but on a larger scale. The process requires careful control of temperature and pressure to ensure high yield and purity. The use of stabilizers, such as copper, is common to prevent decomposition during storage and transportation .

Chemical Reactions Analysis

Types of Reactions: 2-Iodoethanol undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom in this compound can be replaced by other nucleophiles, such as hydroxide ions, to form ethylene glycol.

    Oxidation Reactions: this compound can be oxidized to form iodoacetaldehyde or iodoacetic acid, depending on the oxidizing agent and conditions used.

    Reduction Reactions: The compound can be reduced to form ethyl iodide under specific conditions.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous solution.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

    Substitution: Ethylene glycol.

    Oxidation: Iodoacetaldehyde, iodoacetic acid.

    Reduction: Ethyl iodide.

Scientific Research Applications

2-Iodoethanol is used in various scientific research applications, including:

Comparison with Similar Compounds

Uniqueness of this compound: this compound’s unique combination of an iodine atom and a hydroxyl group makes it highly reactive and versatile for various chemical transformations. Its ability to participate in substitution, oxidation, and reduction reactions, along with its applications in multiple scientific fields, highlights its importance and utility.

Properties

IUPAC Name

2-iodoethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5IO/c3-1-2-4/h4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSECPQCFCWVBKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CI)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060792
Record name Ethanol, 2-iodo-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

624-76-0
Record name Iodoethanol
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Record name Ethanol, 2-iodo-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-IODOETHANOL
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Record name Ethanol, 2-iodo-
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Record name Ethanol, 2-iodo-
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Record name 2-iodoethanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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